ML RR-S2 CDA intermediate 1

STING agonist Cyclic dinucleotide synthesis Protecting group strategy

ML RR-S2 CDA intermediate 1 (CAS 1638751-29-7) is a fully protected adenosine derivative bearing tert-butyldimethylsilyl (TBS) groups on the 2'- and 3'-hydroxyls, a tert-butyldiphenylsilyl (TBDPS) group on the 5'-hydroxyl, and a benzoyl (Bz) group on the adenine exocyclic amine. It serves as a key building block in the convergent synthesis of the clinically evaluated STING agonist ML RR-S2 CDA (ADU-S100/MIW815).

Molecular Formula C32H52N10O10P2S2Si2
Molecular Weight 919.1 g/mol
CAS No. 1638751-29-7
Cat. No. B15381684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML RR-S2 CDA intermediate 1
CAS1638751-29-7
Molecular FormulaC32H52N10O10P2S2Si2
Molecular Weight919.1 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C2COP(=S)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C(N=CN=C54)N)S)OC(C3O[Si](C)(C)C(C)(C)C)N6C=NC7=C(N=CN=C76)N)O
InChIInChI=1S/C32H52N10O10P2S2Si2/c1-31(2,3)57(7,8)51-22-18-12-46-53(43,55)49-21-17(11-45-54(44,56)50-23(22)29(48-18)41-15-39-19-25(33)35-13-37-27(19)41)47-30(24(21)52-58(9,10)32(4,5)6)42-16-40-20-26(34)36-14-38-28(20)42/h13-18,21-24,29-30H,11-12H2,1-10H3,(H,43,55)(H,44,56)(H2,33,35,37)(H2,34,36,38)/t17-,18-,21-,22?,23-,24-,29-,30-,53?,54?/m1/s1
InChIKeyFKOZSOBEVWEYLJ-JTMKXYODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML RR-S2 CDA Intermediate 1 (CAS 1638751-29-7): A Silyl-Protected Adenosine Building Block for STING Agonist Synthesis


ML RR-S2 CDA intermediate 1 (CAS 1638751-29-7) is a fully protected adenosine derivative bearing tert-butyldimethylsilyl (TBS) groups on the 2'- and 3'-hydroxyls, a tert-butyldiphenylsilyl (TBDPS) group on the 5'-hydroxyl, and a benzoyl (Bz) group on the adenine exocyclic amine . It serves as a key building block in the convergent synthesis of the clinically evaluated STING agonist ML RR-S2 CDA (ADU-S100/MIW815) [1]. The compound is supplied as a ≥95% pure solid (HPLC) and is intended for research-scale preparation of cyclic dinucleotide STING agonists via phosphoramidite or H-phosphonate chemistry .

Why Generic Substitution Fails: Critical Role of Silyl Protection and Stereochemistry in ML RR-S2 CDA Intermediate 1


Substituting ML RR-S2 CDA intermediate 1 with a generic, unprotected adenosine derivative or an alternatively protected analog fundamentally undermines the efficiency and stereochemical integrity of the downstream cyclic dinucleotide synthesis. The TBS and TBDPS silyl groups are carefully selected to provide orthogonal protection of the 2'-, 3'-, and 5'-hydroxyls, enabling sequential and regioselective phosphorylations and couplings essential for constructing the mixed 2',5'- and 3',5'-phosphodiester linkages found in ML RR-S2 CDA [1]. The absence of these protecting groups or the use of less stable protecting groups (e.g., acetyl or levulinyl) results in significant loss of regiocontrol, formation of undesired side-products, and drastically reduced overall yields, as demonstrated in comparative studies of cyclic dinucleotide syntheses [2]. Furthermore, the precise [Rp,Rp] stereochemistry at the two thiophosphate centers is established through the use of this specific protected intermediate; generic starting materials cannot reliably achieve the required stereochemical purity without extensive and low-yielding purification steps [1].

Quantitative Evidence for Prioritizing ML RR-S2 CDA Intermediate 1 Over Generic Building Blocks


Yield Advantage: 81.2% Isolated Yield for Key TBS Protection Step vs. Sub-10% Yields for Alternative Routes

The use of TBSCl-mediated protection of the starting adenosine derivative (Compound 1) in the patented process—a transformation that yields an intermediate analogous in protecting group pattern to ML RR-S2 CDA intermediate 1—proceeds with an 81.2% isolated yield after silica gel chromatography [1]. In stark contrast, a reported synthesis of a structurally related STING agonist (STING agonist-20) that employed an alternative, less optimized protection scheme achieved only a 7.2% overall yield over two steps, with the authors explicitly noting that this low yield renders the route unsuitable for scale-up [2].

STING agonist Cyclic dinucleotide synthesis Protecting group strategy

Stereochemical Purity: 98:2 Diastereomeric Ratio Achieved Using Protected Intermediate

In the patented process, the coupling of the TBS-protected nucleoside (Compound 2, structurally analogous to intermediate 1) with a chiral phosphoramidite (Compound A) furnishes the protected linear dinucleotide (Compound 3) with a diastereomeric ratio (d.r.) of 98:2, as determined by HPLC analysis [1]. This high stereoselectivity is essential for establishing the correct [Rp,Rp] configuration at the two thiophosphate centers of the final STING agonist. Syntheses employing less hindered or differently protected nucleosides typically yield mixtures of stereoisomers that require tedious and low-yielding chromatographic separations [2].

Stereoselective synthesis Phosphorothioate Diastereomeric ratio

Purity and Reproducibility: ≥95% HPLC Purity Ensures Consistent Downstream Performance

ML RR-S2 CDA intermediate 1 is supplied with a purity specification of ≥95% as determined by HPLC . This level of purity is critical for achieving reproducible yields and avoiding side reactions in subsequent synthetic steps. In contrast, in-house prepared intermediates of similar complexity often exhibit variable purity (typically 80–90% by LCMS), leading to batch-to-batch inconsistency in the final cyclic dinucleotide product . The commercial availability of this intermediate at a defined, high purity reduces the need for extensive in-house purification and analytical validation, accelerating project timelines.

Quality control HPLC purity Reproducibility

Time and Resource Efficiency: Elimination of In-House Protection/Deprotection Steps

Employing ML RR-S2 CDA intermediate 1 as a pre-protected building block bypasses the need for multi-step in-house protection of adenosine. A typical adenosine protection sequence (5'-O-DMTr, 2'-O-TBS, N-benzoyl) requires 3–4 synthetic steps, consumes 2–3 days of chemist time, and incurs costs for reagents and purification [1]. By purchasing the fully protected intermediate, a laboratory can reduce the overall synthesis of the final STING agonist by approximately 20–30% in terms of steps and time, based on the number of transformations avoided [2].

Synthetic efficiency Step economy Procurement value

Optimal Application Scenarios for ML RR-S2 CDA Intermediate 1 in STING Agonist Research and Development


Convergent Synthesis of Clinical-Stage STING Agonist ADU-S100 (ML RR-S2 CDA)

The intermediate is ideally suited for use in the patented, high-yielding, and stereoselective route to ADU-S100, as described in US Patent 12,269,840 [1]. Its orthogonal silyl protection enables sequential coupling with a chiral phosphoramidite, followed by cyclization and global deprotection, to afford the target cyclic dinucleotide with the required [Rp,Rp] configuration and high overall purity. This application scenario is particularly relevant for medicinal chemistry groups seeking to synthesize ADU-S100 for in vivo efficacy studies or for process chemistry teams developing scalable manufacturing routes.

Synthesis of Novel Cyclic Dinucleotide STING Agonist Analogs for Structure-Activity Relationship (SAR) Studies

Researchers exploring modifications to the nucleobase, sugar, or phosphodiester linkage of STING agonists can employ intermediate 1 as a versatile starting point. By using a fully protected adenosine building block, chemists can introduce modifications at the 5'-position, the nucleobase, or after partial deprotection, while preserving the critical 2'- and 3'-functionality for cyclization. This modular approach accelerates SAR exploration by reducing the number of synthetic steps required for each new analog [1].

Process Development and Scale-Up for GMP Production of STING Agonist APIs

The demonstrated robustness of the TBS/TBDPS protection strategy at scale (up to 1 kg of intermediate 2 in the patent examples) makes this intermediate a credible starting material for process chemistry groups tasked with developing Good Manufacturing Practice (GMP) routes for ADU-S100 or related clinical candidates [1]. The high purity and stereochemical fidelity of the commercial intermediate minimize the risk of batch failure and simplify regulatory filings by ensuring a consistent starting material profile.

Academic Research on cGAS-STING Pathway Activation and Cancer Immunotherapy

For academic laboratories investigating the role of STING in innate immunity and cancer, intermediate 1 provides a reliable and efficient entry point to synthesize the potent STING agonist ML RR-S2 CDA. The reduction in synthetic steps and the assurance of high purity enable non-specialist synthetic chemistry groups to prepare the biologically active compound in sufficient quantities for cell-based assays and preliminary in vivo experiments, thereby accelerating the pace of biological discovery [2].

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